Mogroside IV

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

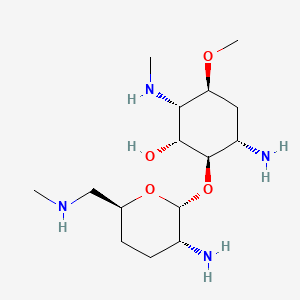

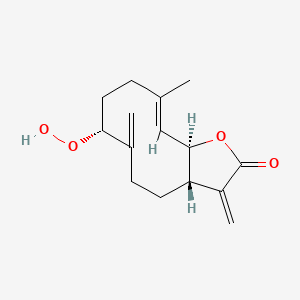

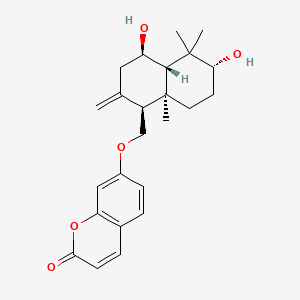

Mogroside IV is a glycoside of cucurbitane derivatives found in certain plants, such as the fruit of the gourd vine Siraitia grosvenorii (known as monkfruit or luohan guo). Mogrosides are extracted from S. grosvenorii and used in the manufacture of sugar substitutes . It is a minor sweet element of the traditional Chinese medicinal herb Siraitia grosvenorii (Luohanguo) . This compound-A, a triterpenoid glycoside isolated from the extracts of Luo Han Guo, is a nonsugar sweetener .

Synthesis Analysis

The metabolic pathway for mogroside biosynthesis involves an initial stage of fruit development when squalene is metabolized to di-glucosylated, tetra-hydroxycucurbitadienols, then during fruit maturation, branched glucosyl groups are added and catalyzed, leading to the sweet M4, M5, and M6 mogrosides . A de novo synthesis pathway of mogrol in Saccharomyces cerevisiae was constructed .

Molecular Structure Analysis

Chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .

Chemical Reactions Analysis

The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides . The sweetness properties, specific functionalities, and health-promoting effects of individual mogrosides have raised the interest of mogroside conversion to get purified mogrosides .

Wissenschaftliche Forschungsanwendungen

Reproductive Biology : Mogroside V, closely related to Mogroside IV, showed promising effects in improving porcine oocyte in vitro maturation and subsequent embryonic development. This study demonstrated that Mogroside V supplementation reduces intracellular reactive oxygen species levels and enhances mitochondrial function, promoting oocyte maturation (Nie et al., 2019).

Metabolic Effects : Research on Mogroside derivatives, including this compound, indicated their role in improving glucose metabolism and insulin resistance. Specifically, Mogroside V was found to have the most significant hypoglycemic effect, suggesting these compounds' potential in managing diabetes (Liu et al., 2019).

Anti-Inflammatory and Antioxidant Properties : A study revealed that Mogroside V effectively protected against LPS-induced acute lung injury in mice. This protection was associated with reduced airway inflammation and decreased activation of inflammatory pathways (Shi et al., 2014).

Cancer Research : Mogroside IVe, another variant of this compound, was found to inhibit the proliferation of colorectal and throat cancer cells. This effect was linked to the regulation of critical cancer-related pathways, suggesting its potential in cancer therapy (Liu et al., 2016).

Hepatic Protection : Another study found that Mogroside IVE, related to this compound, attenuates liver fibrosis in mice. It was observed to inhibit hepatic stellate cell activation and downregulate TLR4-mediated pathways, indicating its therapeutic potential for liver fibrosis treatment (Cao et al., 2018).

Metabolism and Distribution : The metabolism and distribution of Mogroside V in rats were extensively studied, providing insights into its biotransformation and the effective forms of the compound in vivo. This research is crucial for understanding how Mogroside V and related compounds are processed in the body (Xu et al., 2015).

Plant Metabolic Engineering : Advanced metabolic engineering techniques have been employed to synthesize diverse mogrosides, including this compound, in plants like Nicotiana benthamiana and Arabidopsis thaliana. This approach aims to enhance the production of mogrosides for various applications (Liao et al., 2022).

Anti-pancreatic Cancer Properties : Another interesting study highlighted the anti-pancreatic cancer properties of Mogroside V, indicating its potential as a therapeutic agent in treating pancreatic cancer (Liu et al., 2016).

Wirkmechanismus

Target of Action

Mogroside IV, a metabolite isolated from traditional Chinese medicine, primarily targets the PI3K/AKT signaling pathway . This pathway plays a crucial role in regulating glucose metabolism and is essential for hypoglycemia and the prevention of type 2 diabetes mellitus . This compound also targets the JAK-STAT1 pathway , which is involved in inflammation and immune response .

Mode of Action

This compound interacts with its targets by activating the PI3K signaling pathway, which plays a role in the regulation of glucose metabolism . It also ameliorates pulmonary inflammation by inhibiting the JAK-STAT1 pathway .

Biochemical Pathways

This compound affects the PI3K/AKT signaling pathway, which is tightly intertwined with the insulin resistance pathway . By regulating this pathway and its associated targets, this compound can ameliorate insulin resistance and prevent type 2 diabetes mellitus . Furthermore, it exerts an anti-inflammatory effect in the lung via the NF-κB and JAK-STAT pathways .

Pharmacokinetics

A study on mogrol, the aglycone of mogrosides, showed that it has a low oral bioavailability of 103% and an elimination half-life value of 241 hours . More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound has been shown to reverse insulin resistance in IR-HepG2 cells and reduce the production of TNF-α, a pro-inflammatory cytokine . It also reduces the phosphorylated level of JAK1 and Stat1, key regulatory molecules in the JAK-STAT1 pathway .

Safety and Hazards

Mogroside IV is generally recognized as safe (GRAS) according to the US Food and Drug Administration (FDA) . However, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

The health effects and biosynthesis of mogrosides were the recurring themes among the top 10 most cited publications . The evolution of research literature on monk fruit extract and mogroside as sweeteners has yet to be investigated . Therefore, future research could focus on these areas.

Eigenschaften

IUPAC Name |

2-[[6-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPAFPPCKSYACJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What types of cancer has Mogroside IVe shown potential against in preclinical studies?

A1: In vitro and in vivo studies suggest that Mogroside IVe exhibits antiproliferative activity against colorectal cancer and throat cancer. [, ] These studies employed human colorectal cancer HT29 cells and throat cancer Hep-2 cells. []

Q2: What is the proposed mechanism of action for Mogroside IVe's anti-cancer effects?

A2: Research indicates that Mogroside IVe's anti-cancer effects might stem from its ability to upregulate the tumor suppressor protein p53. Additionally, it appears to downregulate matrix metallopeptidase 9 (MMP-9) and phosphorylated extracellular signal-regulated kinases (ERK)1/2, which are involved in tumor progression. [, ]

Q3: How does the sweetness of Mogroside IV compare to other cucurbitane glycosides found in Siraitia grosvenorii?

A3: While considered a sweet component of Siraitia grosvenorii, this compound exhibits a less intense sweetness compared to other cucurbitane glycosides such as Siamenoside I, which is reported as 563 times sweeter than sucrose. []

Q4: How does the content of this compound change during the maturation of Siraitia grosvenorii fruit?

A4: Studies show that this compound content is relatively low throughout the fruit's development. Mogroside IIe dominates early stages, converting to Mogroside III and eventually to Mogroside V, which becomes the predominant compound in mature fruits. []

Q5: Has Mogroside IVe demonstrated any inhibitory effects on enzymes related to carbohydrate metabolism?

A5: Research suggests that this compound, along with other mogrosides like Siamenoside I and Mogroside V, can inhibit rat intestinal maltase activity. This inhibition may contribute to the suppression of blood glucose level increases after maltose ingestion. []

Q6: What analytical techniques are commonly employed to identify and quantify this compound in Siraitia grosvenorii extracts?

A6: High-performance liquid chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) detection or mass spectrometry (MS) are frequently used for analyzing this compound and other mogrosides in Siraitia grosvenorii extracts. [, , , , ]

Q7: Can you describe a specific HPLC method for analyzing this compound?

A7: One study utilized a ZORBAX SB-C18 column with a water-acetonitrile mobile phase for separating this compound from other mogrosides. Detection was performed at 203 nm using a UV detector. []

Q8: Are there any methods to selectively remove agrochemicals from Siraitia grosvenorii extracts while preserving this compound?

A8: Yes, research suggests that treating Siraitia grosvenorii extracts with specific types of activated carbon can effectively remove agrochemicals while maintaining a high yield of this compound, alongside other mogrosides like Mogroside V and Siamenoside I. []

Q9: Have any studies investigated the impact of different drying methods on this compound content in Siraitia grosvenorii fruits?

A9: Research indicates that vacuum drying methods can preserve a higher content of this compound and other mogrol glycosides compared to traditional drying methods. This suggests that the drying method employed during processing can significantly affect the final product's composition. []

Q10: Has this compound demonstrated any potential for use in skincare and cosmetics?

A10: While further research is needed, some studies suggest that this compound, along with other triterpene compounds found in Siraitia grosvenorii extracts, might possess anti-wrinkle properties and could be beneficial in skincare products. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

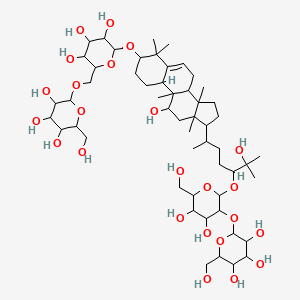

![(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B1253123.png)

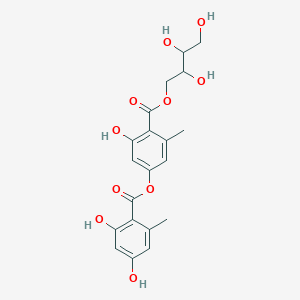

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253126.png)

![(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253127.png)

![(1S,2S,3R,5R,6R,8S,12S)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol](/img/structure/B1253128.png)

![1,2-Dihydronaphtho[2,1-b]furan](/img/structure/B1253133.png)